molecular formula C15H12N2O3 B2816857 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide CAS No. 942004-02-6

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2816857
CAS No.: 942004-02-6
M. Wt: 268.272
InChI Key: ORMDRDRJJCGXII-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.272. The purity is usually 95%.
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Scientific Research Applications

SYNTHESIS AND ANTIMICROBIAL SCREENING OF NOVEL DERIVATIVES

  • A series of innovative derivatives incorporating N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide were synthesized and characterized (Idrees, Kola, & Siddiqui, 2019). These compounds showed promising antibacterial activity against various pathogenic microorganisms, including gram-negative and gram-positive bacterial strains.

CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZETIDINONE DERIVATIVES

  • Another study focused on synthesizing azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which included the this compound derivative (Idrees, Bodkhe, Siddiqui, & Kola, 2020). These compounds were evaluated for their in vitro antibacterial activity against S. aureus and E. coli.

TETRAHYDROBENZOFURAN DERIVATIVES AND DIMETHYLDIOXIRANE OXIDATION

  • A study conducted in 2002 explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, revealing an unprecedented transformation in the N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides (Levai et al., 2002). This led to the formation of new compounds with potential applications in various fields of organic chemistry.

DESIGN AND SYNTHESIS FOR ANTIMICROBIAL, ANTI-INFLAMMATORY, AND ANALGESIC ACTIVITIES

  • Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized, which include derivatives related to this compound (Rajanarendar et al., 2013). These compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities.

SYNTHESIS OF DERIVATIVES WITH D(2)-LIKE BINDING AFFINITY

  • Research on N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, including related 5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide analogues, showed potent affinity for D(2)-like receptors (Pinna et al., 2002). This highlights their potential application in neuropsychopharmacology.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14(13-8-9-4-1-2-7-12(9)19-13)16-15-10-5-3-6-11(10)17-20-15/h1-2,4,7-8H,3,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMDRDRJJCGXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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